N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide
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Overview
Description
N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide is a chemical compound with the molecular formula C16H26N2O3S and a molecular weight of 326.454 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable adducts with proteins, leading to changes in their function and activity. This interaction is often mediated by the sulfonamide group, which can form covalent bonds with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butylsulfamoyl)phenyl]-2-(4-methylphenyl)acetamide
- N-[4-(butylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide
- N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide is unique due to its specific structural features, such as the butylsulfamoyl group and the 2-methylpentanamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C16H26N2O3S |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-methylpentanamide |
InChI |
InChI=1S/C16H26N2O3S/c1-4-6-12-17-22(20,21)15-10-8-14(9-11-15)18-16(19)13(3)7-5-2/h8-11,13,17H,4-7,12H2,1-3H3,(H,18,19) |
InChI Key |
SMUJMIJQZBQPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)CCC |
Origin of Product |
United States |
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